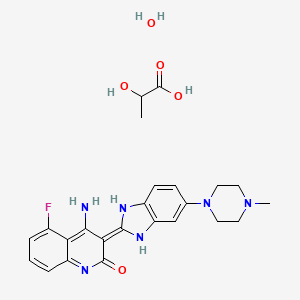

多维替尼乳酸盐

描述

Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis . It is currently under clinical development by Allarity Therapeutics and is in Phase II for Solid Tumor .

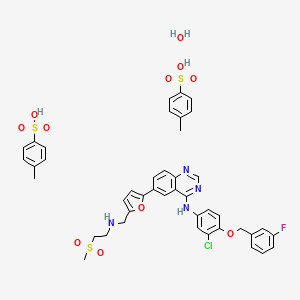

Molecular Structure Analysis

The molecular structure of Dovitinib lactate is characterized by a chemical formula of C21H21FN6O . The average weight is 392.438 and the monoisotopic weight is 392.176087483 .Chemical Reactions Analysis

Dovitinib lactate is eliminated predominantly via oxidative metabolism, with prominent primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety .Physical And Chemical Properties Analysis

Dovitinib lactate has a molecular formula of C24H27FN6O4 and a molecular weight of 482.52 . It is soluble up to 90 mg/mL in DMSO .科学研究应用

1. 多种受体酪氨酸激酶(RTKs)抑制剂 多维替尼乳酸盐对肿瘤生长和血管生成中涉及的多种 RTKs 表现出有效的抑制活性,这些 RTKs 是癌症发展和进展的关键过程。 这使其成为癌症研究中一种有价值的化合物,特别是在针对与各种癌症(如急性髓性白血病 (AML) 和多发性骨髓瘤)相关的 RTKs 方面 .

FLT3/c-Kit 抑制

作为一种多靶点蛋白酪氨酸激酶 (PTK) 抑制剂,多维替尼主要作用于 III 类 RTKs,如 FLT3/c-Kit,IC50 为 1 nM/2 nM。 这些激酶与多种血液系统恶性肿瘤有关,这使得多维替尼成为研究 AML 等疾病治疗方法的重要关注点 .

FGFR 途径抑制

多维替尼是成纤维细胞生长因子受体 (FGFR) 途径的有效抑制剂,该途径已知在各种癌症的发展和进展中发挥作用。 它在 FGFR 途径扩增的乳腺癌患者中表现出抗肿瘤活性,突出了其作为肿瘤学治疗剂的潜力 .

VEGFR 抑制

该化合物还靶向血管内皮生长因子受体 (VEGFR),这些受体参与血管生成——新血管的形成——肿瘤利用这一过程来获取血液供应和营养。 通过抑制 VEGFR,多维替尼可以帮助使肿瘤失去这些必需资源 .

晚期黑色素瘤治疗

在一项 I/II 期剂量递增研究中,评估了多维替尼用于治疗晚期黑色素瘤的安全性、药效动力学和初步疗效。 该研究重点关注其抑制 FGF、VEGF 和血小板衍生生长因子受体的能力,这些受体在黑色素瘤进展中至关重要 .

作用机制

Target of Action

Dovitinib lactate, also known as Dovitinib Lactate Hydrate, is a small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of Dovitinib are the fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in cell proliferation, migration, and angiogenesis, which are essential processes for tumor growth and metastasis .

Mode of Action

Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis . This multi-targeted approach potentially enhances the therapeutic efficacy of Dovitinib, especially in cancers that express high levels of surface FGF receptors .

Biochemical Pathways

Dovitinib’s action on the FGF, VEGF, and PDGF receptors disrupts several biochemical pathways involved in tumor growth and angiogenesis . For instance, the inhibition of FGF receptors can overcome resistance to VEGFR inhibitors, emphasizing the importance of multi-targeted inhibitors . Moreover, PDGF receptors, expressed on pericytes - smooth muscle cells that surround the vasculature, provide maintenance and support to the tumor neovasculature . Inhibition of these receptors by Dovitinib can lead to a broad inhibition of the angiogenesis process, providing potent antitumor effects .

Pharmacokinetics

The pharmacokinetic properties of Dovitinib are currently under investigation in clinical trials . As an orally active compound, Dovitinib’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Dovitinib’s action primarily involve the inhibition of tumor growth and angiogenesis . By disrupting the activity of FGF, VEGF, and PDGF receptors, Dovitinib can reduce cancer growth and spread . In clinical trials, Dovitinib has shown antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer .

Action Environment

The action, efficacy, and stability of Dovitinib can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can affect Dovitinib’s pharmacokinetics and pharmacodynamics . .

安全和危害

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVYZNVVQQULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915769-50-5 | |

| Record name | Dovitinib lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOVITINIB LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

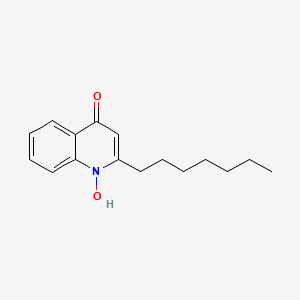

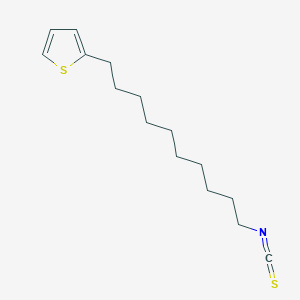

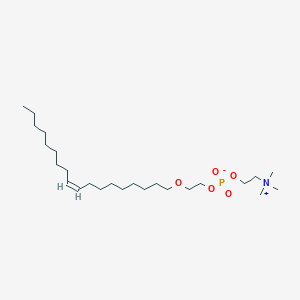

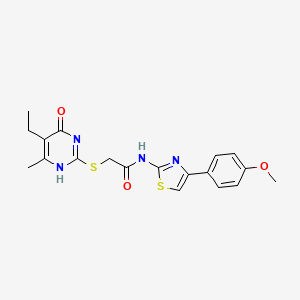

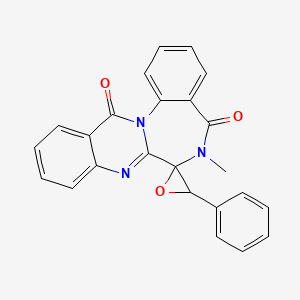

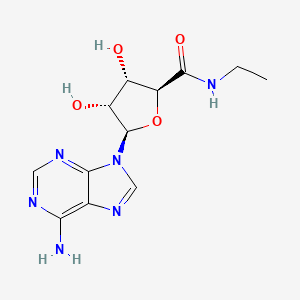

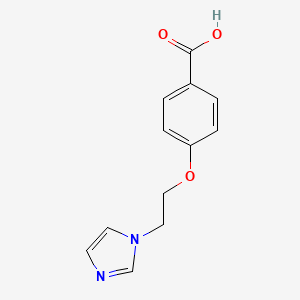

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Dovitinib lactate and what are its downstream effects?

A1: Dovitinib lactate (TKI258) is a multi-targeted tyrosine kinase inhibitor (TKI) that acts by selectively targeting a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, RET, TrkA, and FLT3. [] By inhibiting these kinases, Dovitinib lactate disrupts critical signaling pathways involved in tumor angiogenesis, growth, and survival. [, ] For instance, the inhibition of VEGFRs leads to a decrease in the production of vascular endothelial growth factor (VEGF) and placental growth factor (PLGF), consequently hindering the formation of new blood vessels that tumors need to grow and metastasize. [, ] Furthermore, inhibition of FGFR1 is evidenced by an increase in plasma FGF23 levels. [, ]

Q2: What are the structural characteristics of Dovitinib lactate?

A2: Unfortunately, the provided abstracts do not provide detailed information regarding the molecular formula, weight, or spectroscopic data of Dovitinib lactate.

Q3: How effective is Dovitinib lactate in inhibiting angiogenesis in neuroendocrine tumors (NETs)?

A3: In vitro studies utilizing a human tumor angiogenesis model showed that Dovitinib lactate effectively inhibits angiogenesis in various NETs, including those originating from the small bowel, pancreas, and stomach, as well as their metastases. [] Dovitinib lactate demonstrated significant inhibition of overall angiogenic response (OAR) in both primary and metastatic NETs. []

Q4: How does Dovitinib lactate compare to other TKIs in terms of its anti-angiogenic activity in NETs?

A4: Among the six TKIs tested (Dovitinib lactate, Regorafenib, Erlotinib, Imatinib, Vatalanib, and Sunitinib), Dovitinib lactate exhibited the most potent inhibitory effect on angiogenesis in NETs in vitro. []

Q5: Has Dovitinib lactate shown any preliminary evidence of efficacy in clinical trials?

A5: Preliminary evidence suggests potential clinical benefits of Dovitinib lactate in treating metastatic renal cell carcinoma (mRCC) and melanoma. [, ] In a Phase I/II study on heavily pre-treated mRCC patients, Dovitinib lactate at 500mg/day demonstrated feasibility and some indications of clinical benefit, including stable disease and a reduction in tumor size in some patients. [] Similarly, in a Phase I study involving patients with advanced melanoma, Dovitinib lactate demonstrated some evidence of efficacy, although the specific details are limited in the provided abstract. []

Q6: What are the potential pharmacodynamic biomarkers for monitoring Dovitinib lactate activity?

A6: Several plasma biomarkers have shown potential for monitoring Dovitinib lactate activity, including VEGF, PLGF, sVEGFR2, and FGF23. [, , ] Dovitinib lactate treatment has been associated with increases in plasma VEGF, PLGF, and FGF23 levels, suggesting inhibition of VEGFR and FGFR. [, ] Additionally, a decrease in plasma sVEGFR2 levels further supports VEGFR inhibition. []

Q7: What are the known toxicities associated with Dovitinib lactate?

A7: In clinical trials, Dovitinib lactate has been associated with various side effects, with the severity generally increasing with higher doses. [, ] Some of the reported adverse events include hypertension, fatigue, nausea, vomiting, diarrhea, neutropenia, folliculitis, dizziness, and sinus bradycardia. [, ] The maximum tolerated dose (MTD) appears to be around 400-500 mg/day, with dose-limiting toxicities observed at higher doses. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)